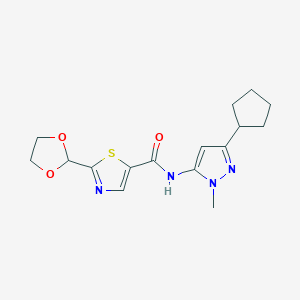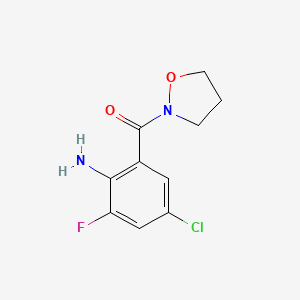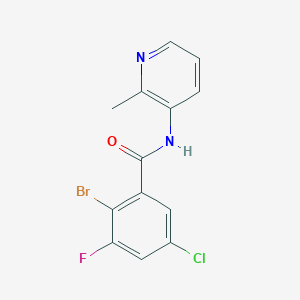![molecular formula C19H21ClN2O2 B6626957 2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)
2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone is a complex organic compound that features a chloropyridine moiety and a methoxyphenyl-substituted piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chloropyridine Intermediate: Starting with a chlorination reaction of pyridine to introduce the chlorine atom at the 5-position.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The chloropyridine intermediate is then coupled with the piperidine derivative under specific conditions, such as using a base and a solvent like dichloromethane.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Material Science: Explored for its potential use in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloropyridin-2-yl)-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-(5-Chloropyridin-2-yl)-1-[4-(4-methylphenyl)piperidin-1-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-(5-chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-6-2-14(3-7-18)15-8-10-22(11-9-15)19(23)12-17-5-4-16(20)13-21-17/h2-7,13,15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLHEMCIRRLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(CC2)C(=O)CC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B6626882.png)
![2-(3-benzylimidazol-4-yl)-1-[4-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6626885.png)
![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6626893.png)
![Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate](/img/structure/B6626898.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)


![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)

